3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position on the pyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is of significant interest in medicinal chemistry and material science due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
This inhibition can lead to changes in the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound can prevent this transition, leading to cell cycle arrest .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest, which can lead to the inhibition of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The bromine atom in the compound can form halogen bonds with amino acid residues in the active site of the enzyme, thereby modulating its activity . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By interacting with key proteins in these pathways, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The bromine atom in the compound can form halogen bonds with specific amino acid residues, leading to changes in the conformation and activity of the target biomolecule . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over time, although its potency may decrease due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound shows a dose-dependent increase in its biological activity up to a certain point, beyond which the effects plateau or become detrimental. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression Alternatively, it can localize to the mitochondria, where it can influence metabolic processes and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form arylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products Formed
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated products.
Cross-Coupling: Formation of arylated pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Material Science: The compound is used in the synthesis of fluorescent materials and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Biological Research: It is employed in the study of enzyme inhibition and as a probe for biological imaging.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Similar in structure but with a chlorine atom at the 5th position instead of a methyl group.
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: Contains an additional chlorine atom at the 7th position.
3,5-Diarylated Pyrazolo[1,5-a]pyrimidines: These compounds have aryl groups at the 3rd and 5th positions, offering different photophysical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIJUNUYMCAQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718768 | |
Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263059-15-9 | |
Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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